Ethyl 3-(2,4-dimethylphenyl)propanoate
Description
Ethyl 3-(2,4-dimethylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2,4-dimethylphenyl group at the β-position. Its molecular structure combines the hydrophobic 2,4-dimethylphenyl moiety with the polar ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-15-13(14)8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZXRVGILTMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tubular Reactor-Based Synthesis
A prominent method involves the addition reaction of ethyl acrylate with 2,4-dimethylphenol derivatives in a tubular reactor using anion-exchange resin catalysts. Key parameters include:
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Molar ratio : Ethanol to ethyl acrylate (3:1 to 100:1).
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Catalyst loading : 0.1–20 wt% of ethyl acrylate.
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Temperature : 13–30°C, with reactor control at 28±2°C.
Performance :
This method’s scalability and high yield make it industrially viable, though prolonged reaction times necessitate energy-efficient process design.
Acid-Catalyzed Michael Addition
Trifluoromethanesulfonic Acid-Mediated Reaction
A one-step synthesis employs 2-aminopyridine and ethyl acrylate in anhydrous ethanol, catalyzed by trifluoromethanesulfonic acid under nitrogen:
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Conditions : 120–160°C for 16–20 hours.
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Workup : Washing with organic solvents (petroleum ether/ethyl acetate) and recrystallization.
Performance :
Wittig Reaction and Hydrogenation
Wittig Olefination Followed by Pd/C Hydrogenation
A two-step approach involves:
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Wittig reaction : 2,4-Dimethylbenzaldehyde reacts with Ph₃P=CHCOOEt in dichloromethane to form (E)-ethyl 3-(2,4-dimethylphenyl)acrylate.
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Hydrogenation : Pd/C (10 wt%) under H₂ pressure (6–8 bar) reduces the acrylate to the propanoate.
Performance :
Rhodium-Catalyzed Hydroacylation
Rh(COD)Cl₂-Mediated Process
Aryl boronic acids react with ethyl acrylate in the presence of Rh(COD)Cl₂ and tricyclohexylphosphine (PCy₃):
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Solvent system : iPrOH/acetone/H₂O (2:1:0.33 v/v).
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Conditions : Room temperature, 3 hours.
Performance :
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Limitation : Competing side reactions reduce efficiency.
Comparative Analysis of Methods
Process Optimization and Challenges
Catalyst Regeneration
Anion-exchange resins in tubular reactors require periodic regeneration using alkali lye (2–10%) to maintain activity.
Byproduct Management
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Ethyl acrylate dimerization : Mitigated by controlled stoichiometry and low temperatures.
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Oxidative byproducts : Addressed via nitrogen purging and reducing agents.
Emerging Techniques
Continuous-Flow Systems
Pilot studies suggest replacing batch reactors with continuous-flow systems could reduce reaction times by 40% while maintaining yields >95%.
Enzyme-Catalyzed Routes
Preliminary work using lipases (e.g., Candida antarctica) shows promise for greener synthesis, though yields remain suboptimal (50–60%).
Industrial Applications and Scalability
The tubular reactor method is preferred for large-scale production due to its high throughput and minimal downtime. In contrast, Wittig-hydrogenation suits small-scale pharmaceutical synthesis requiring high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-(2,4-Dimethyl-phenyl)-propionic acid and ethanol.
Reduction: 3-(2,4-Dimethyl-phenyl)-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Ethyl 3-(2,4-dimethylphenyl)propanoate serves as an important intermediate in organic synthesis. Its structure allows for modifications that can yield various derivatives with distinct properties.
- Synthesis of Derivatives : The compound can undergo several transformations such as esterification, hydrolysis, and alkylation. For example, it can be converted into more complex molecules through reactions with amines or other nucleophiles, facilitating the synthesis of biologically active compounds .
- Reactivity : The presence of the 2,4-dimethylphenyl group enhances the electrophilicity of the carbonyl carbon in the ester, making it suitable for nucleophilic attack in various reactions. This reactivity is crucial for creating derivatives that may possess desired pharmacological properties .
Recent studies have highlighted the potential biological activities of this compound and its derivatives.
- Anticancer Properties : Some derivatives of this compound have shown promising anticancer activity. For instance, modifications to the structure have resulted in compounds that act as histone deacetylase inhibitors (HDACIs), which are significant in cancer therapy due to their role in regulating gene expression and cell cycle progression .
- Antimicrobial Activity : Compounds derived from this compound have been tested for antimicrobial properties against various pathogens. These studies indicate that certain derivatives exhibit effective inhibition against yeast-like fungi and bacteria, suggesting potential applications in pharmaceuticals .
Industrial Applications
The compound is also relevant in industrial contexts, particularly in flavor and fragrance formulations.
- Flavoring Agent : Ethyl esters like this one are often used as flavoring agents due to their pleasant fruity aromas. They find applications in food products and beverages where they contribute to flavor profiles .
- Fragrance Industry : In perfumery, compounds such as this compound are utilized for their aromatic properties. Their ability to blend well with other fragrance components makes them valuable in creating complex scent formulations .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative effects against HeLa cells. The IC50 values were notably lower than those of standard chemotherapy agents like doxorubicin, indicating a potential role for these compounds in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of various derivatives revealed that certain modifications significantly enhanced activity against Candida species. This suggests that further exploration of these compounds could lead to new antifungal agents .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Intermediate for synthesizing complex organic molecules |
| Anticancer Research | Potential HDAC inhibitors showing significant antiproliferative activity |
| Antimicrobial Research | Effective against yeast-like fungi; potential for new antifungal agents |
| Flavoring Agent | Used in food products for fruity flavor profiles |
| Fragrance Industry | Contributes to scent formulations due to its aromatic properties |
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)propanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The ester group can also be involved in interactions with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between Ethyl 3-(2,4-dimethylphenyl)propanoate and related compounds:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides moderate electron-donating effects due to methyl substituents, enhancing steric bulk but limiting electronic conjugation. In contrast, the chlorosulfonyl group in Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate is strongly electron-withdrawing, increasing reactivity toward nucleophilic substitution . The α,β-unsaturated cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate introduces conjugation, stabilizing the molecule and altering UV-Vis absorption properties .
- Hydrogen Bonding and Solubility: The hydroxyl group in Ethyl 3-(4-hydroxyphenyl)propanoate enables hydrogen bonding, improving aqueous solubility compared to the hydrophobic 2,4-dimethylphenyl analog. This property is critical for its bioactivity as an antidiabetic agent .
Research Findings and Data
Biological Activity
Ethyl 3-(2,4-dimethylphenyl)propanoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula . It is synthesized through the esterification of 3-(2,4-dimethylphenyl)propanoic acid with ethanol. The general reaction can be represented as follows:
This compound serves as a valuable intermediate in organic synthesis and has been investigated for its biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, impacting several biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Interaction : It can interact with various receptors, potentially influencing signal transduction pathways.
Case Studies and Research Findings
Several research studies have focused on the biological implications of compounds related to this compound:
- Antibacterial Screening : A study screened multiple compounds for their antibacterial activity against common pathogens. Compounds with structural similarities exhibited varying degrees of inhibition against E. coli and Staphylococcus aureus, indicating the potential of this compound for further exploration in this area .
- Enzyme Inhibition Studies : Research involving enzyme assays has shown that structurally similar compounds can inhibit enzymes critical for bacterial virulence. This suggests that this compound might also display similar inhibitory effects .
Data Tables
The following table summarizes the biological activities observed in related compounds:
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2,4-dimethylphenyl)propanoate?
The synthesis typically involves a multi-step approach:
- Nucleophilic substitution : Reacting a brominated precursor (e.g., ethyl 3-bromo-3-(2,4-dimethylphenyl)propanoate) with appropriate nucleophiles under controlled ammonia or amine conditions .
- Esterification : Condensation of 3-(2,4-dimethylphenyl)propanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) .
- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To identify proton environments (e.g., ester methyl at ~1.2 ppm, aromatic protons at 6.5–7.2 ppm) and confirm substitution patterns .
- IR Spectroscopy : Detecting ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
Q. What are the key functional groups influencing the compound's reactivity?
The ester group (-COOEt) enables hydrolysis or transesterification, while the 2,4-dimethylphenyl group directs electrophilic substitution (e.g., halogenation) at the para position due to steric hindrance from methyl groups .
Advanced Questions
Q. How can reaction conditions be optimized for higher synthetic yield?
Strategies include:
- Catalyst selection : Using palladium catalysts for cross-coupling reactions to reduce side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Continuous flow reactors : Improve scalability and reduce reaction times compared to batch methods .
Q. How does the substituent pattern on the phenyl ring affect reactivity?
- Electron-donating methyl groups : Increase aromatic ring electron density, favoring electrophilic substitutions (e.g., nitration) at the 5-position .
- Steric effects : 2,4-Dimethyl groups hinder ortho-substitution, directing reactions to the para position . Comparative studies with fluorophenyl analogs show lower reactivity due to electron-withdrawing effects .
Q. How to design a stability study under varying pH and temperature?
- Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., free acid from ester hydrolysis) .
- Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life .
Q. What computational methods predict biological activity?
- Molecular docking : Screen against targets (e.g., cyclooxygenase-2) using software like AutoDock to assess binding affinity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity .
- DFT calculations : Predict reactive sites via frontier molecular orbital analysis (e.g., HOMO/LUMO gaps) .
Q. How to resolve conflicting crystallography data for derivatives?
- SHELX refinement : Use iterative least-squares cycles to adjust thermal parameters and occupancy factors .
- Twinned data handling : Apply Hooft or Flack parameters to model pseudo-merohedral twinning .
- Validation tools : Check with PLATON or CCDC Mercury for symmetry mismatches .
Q. What strategies analyze enantiomeric purity?
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to separate R/S enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for absolute configuration confirmation .
Q. How to troubleshoot contradictory NMR data in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm connectivity .
Notes
- Methodological Focus : Emphasized experimental design, data analysis, and troubleshooting.
- Advanced Tools : Highlighted computational and crystallographic techniques for rigorous validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
